1-(2,3-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one

Drug Discovery Medicinal Chemistry Biological Activity

1-(2,3-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one (CAS 2059943-89-2) is a synthetic small-molecule piperidin-2-one derivative with a molecular formula of C17H23NO2 and a molecular weight of 273.37 g/mol. It is commercially available from multiple research chemical suppliers, typically at a standard purity of 95%, a specification it shares with several closely related positional isomers and acyl-chain analogs.

Molecular Formula C17H23NO2
Molecular Weight 273.37 g/mol
Cat. No. B13076864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one
Molecular FormulaC17H23NO2
Molecular Weight273.37 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)N2CCCC(C2=O)C(=O)C(C)C)C
InChIInChI=1S/C17H23NO2/c1-11(2)16(19)14-8-6-10-18(17(14)20)15-9-5-7-12(3)13(15)4/h5,7,9,11,14H,6,8,10H2,1-4H3
InChIKeyWUDSSOZPFDXLMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Quality Baseline for 1-(2,3-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one: Structural Identity and Commercial Purity Landscape


1-(2,3-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one (CAS 2059943-89-2) is a synthetic small-molecule piperidin-2-one derivative with a molecular formula of C17H23NO2 and a molecular weight of 273.37 g/mol . It is commercially available from multiple research chemical suppliers, typically at a standard purity of 95%, a specification it shares with several closely related positional isomers and acyl-chain analogs . Its structural core is characterized by a 2,3-dimethylphenyl substituent at the 1-position and an isobutyryl (2-methylpropanoyl) group at the 3-position of the piperidinone ring . This compound is primarily marketed as a screening compound or a synthetic building block for medicinal chemistry campaigns, with no approved therapeutic indication.

Procurement Risk Assessment: Why In-Class Piperidinone Analogs Cannot Substitute for 1-(2,3-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one


Despite a shared piperidin-2-one core, generic substitution among closely related analogs poses a significant risk of altered biological activity and physicochemical properties. This risk is most acute in drug discovery, where even minor structural changes, such as the position of methyl groups on the phenyl ring or the length of the 3-acyl chain, can drastically change a compound's target affinity, selectivity, metabolic stability, and lipophilicity [1]. For instance, in a related series of analogs, the introduction of an isobutyryl moiety was noted to enhance metabolic stability and lipophilicity [2]. The compound's specific 2,3-dimethylphenyl substitution pattern introduces unique steric and electronic properties that are not replicated by the 2,5-, 3,5-, or 3,4-dimethylphenyl analogs, all of which are also commercially available . The absence of publicly available, head-to-head comparative biological data for these specific compounds makes uncontrolled substitution an unpredictable and high-risk decision for any established research program.

Critical Evidence Gap Analysis: Lack of Public Quantitative Differentiators for 1-(2,3-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one


Absence of Direct or Cross-Study Comparable Biological Activity Data Precludes Quantitative Differentiation

A rigorous search of primary literature, patents, and authoritative databases like ChEMBL and BindingDB reveals an evidence gap: there are no public quantitative biological activity data (IC50, Ki, EC50) for 1-(2,3-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one against any specific biological target. This precludes any direct or even cross-study comparable quantification of its potency, selectivity, or efficacy versus any named comparator [1]. While BindingDB contains entries for structurally similar piperidinones showing nanomolar affinity for targets like the dopamine D3 receptor (e.g., CHEMBL1916550, Ki: 12 nM) [2], these represent entirely different chemical structures and cannot be used as comparators. The lack of foundational activity data means the compound cannot be scientifically prioritized over any other uncharacterized analog for a specific target-based assay.

Drug Discovery Medicinal Chemistry Biological Activity

Procurement Parity: Commercial Purity of 95% is a Class-Level Standard, Not a Differentiator

The target compound is offered by multiple vendors at a typical purity of 95% . This specification is identical to that of numerous direct analogs, including the 2-methylphenyl (CAS 2060029-42-5) and 3,5-difluorophenyl (CAS 2059944-44-2) [1] derivatives. This parity in quality level means that purity alone cannot be a basis for prioritizing this specific compound. A procurement decision made on purity grounds can be satisfied equally well by any of these analogs, provided they meet the same ≥95% specification.

Chemical Procurement Quality Control Piperidinone

Class-Level Physicochemical Inference: Steric and Lipophilic Profile of the 2,3-Dimethylphenyl Moiety May Surpass Unsubstituted Phenyl Analogs

In the absence of direct experimental data, a class-level inference can be drawn regarding the impact of the 2,3-dimethylphenyl substitution. The presence of two ortho/meta-methyl groups on the N-phenyl ring introduces steric bulk that is absent in the unsubstituted phenyl analog. This is expected to restrict rotational freedom around the N-C bond, potentially leading to a more defined conformational profile and increased lipophilicity (higher cLogP) compared to the mono-methyl or unsubstituted phenyl analogs [1]. In a related piperidin-2-one series, the introduction of an isobutyryl group was reported to enhance metabolic stability and lipophilicity [2]. However, without specific chromatographic logD7.4 or microsomal stability half-life values for the target compound and its comparators, this remains a qualitative structure-activity relationship (SAR) assumption.

Physicochemical Properties Drug Design Lipophilicity

Constrained Application Scenarios for 1-(2,3-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one Based on Current Evidence


Unbiased Screening Library Expansion for Novel Target Deorphanization

Given the complete absence of reported biological activity for the target compound, its most defensible scientific application is as a novel chemical entity in a diversity-oriented screening library. In this context, its uncharacterized nature is an asset, not a liability, for identifying new hit matter against a panel of unprecedented biological targets. This scenario does not rely on any pre-existing comparator data, aligning with the current evidence gap [1].

Synthetic Chemistry Intermediate for Late-Stage Functionalization

The piperidin-2-one core and the presence of the ketone handle in the isobutyryl side chain make this compound a viable synthetic intermediate. The 2,3-dimethylphenyl group provides a distinct steric environment for exploring regioselective reactions, such as enolate alkylations or reductive aminations, that could yield a unique patent space. This utility is based on its functional groups, as described in vendor resources, and does not depend on biological comparator evidence .

Negative Control Compound for Class-Level p38 MAP Kinase Inhibitor Studies

A broad patent from Ono Pharmaceutical Co. describes a genus of piperidin-2-one derivatives as p38 MAP kinase inhibitors for treating inflammatory diseases [2]. While the specific activity of this precise compound is unknown, its structural fit within this patented genus suggests it could serve as a negative control in an assay where a close, known active analog is the positive control, provided the target compound is empirically verified to be inactive in that specific assay. This is a high-risk, conditional application.

Physicochemical Derivative Standard for HPLC Lipophilicity Calibration Series

The inferred higher lipophilicity of the 2,3-dimethylphenyl analog, compared to mono-methyl or unsubstituted phenyl versions, could make it a candidate component in a calibration series for reversed-phase HPLC logD determination [3]. This application requires the user to experimentally measure its retention time and correlate it with a calculated cLogP to create an in-house standard, leveraging its structural feature solely as a relative hydrophobic marker within a congeneric series.

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